molecular formula C21H13Cl2NO3 B11145759 6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one

6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one

Cat. No.: B11145759
M. Wt: 398.2 g/mol
InChI Key: MTXQNQWLZWVEJU-ZBKNUEDVSA-N
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Description

6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one is a benzofuran-3-one derivative with two key substituents:

This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs. However, direct pharmacological data for this compound are absent in the provided evidence; insights are extrapolated from structural analogs.

Properties

Molecular Formula

C21H13Cl2NO3

Molecular Weight

398.2 g/mol

IUPAC Name

(2Z)-6-[(2,4-dichlorophenyl)methoxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one

InChI

InChI=1S/C21H13Cl2NO3/c22-15-4-3-14(18(23)9-15)12-26-16-5-6-17-19(10-16)27-20(21(17)25)8-13-2-1-7-24-11-13/h1-11H,12H2/b20-8-

InChI Key

MTXQNQWLZWVEJU-ZBKNUEDVSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Biological Activity

The compound 6-[(2,4-Dichlorophenyl)methoxy]-2-(3-pyridylmethylene)benzo[b]furan-3-one is a member of the benzofuran class of compounds, which have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure consists of a benzofuran core substituted with a dichlorophenyl group and a pyridylmethylene moiety. The synthesis typically involves multi-step reactions that include the formation of the benzofuran scaffold followed by selective substitutions at the desired positions.

Table 1: Chemical Structure Details

PropertyValue
Molecular FormulaC19H15Cl2N1O3
Molecular Weight364.24 g/mol
Melting PointTBD (To Be Determined)
SolubilitySoluble in DMSO and methanol

Anticancer Properties

Recent studies have demonstrated that compounds in the benzofuran class exhibit significant anticancer activity. For instance, derivatives of benzofuran have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Inhibition of Tumor Cell Proliferation

A study conducted on various benzofuran derivatives, including our compound of interest, assessed their cytotoxic effects on different cancer cell lines. The results indicated that:

  • IC50 values (the concentration required to inhibit cell proliferation by 50%) were notably low for certain derivatives.
  • The presence of specific substituents at the 6-position significantly enhanced antiproliferative activity.

Table 2: IC50 Values Against Various Cancer Cell Lines

CompoundMDA-MB-231 (Breast)A549 (Lung)HT-29 (Colon)MCF-7 (Breast)
6-[(2,4-Dichlorophenyl)methoxy]-...4.6 ± 0.1 μM4.5 ± 2.1 μM>10 μM>10 μM
CA-4180 ± 50 μM3100 ± 100 μM370 ± 100 μMTBD

These findings suggest that the compound's structural features are critical for its biological activity, particularly in targeting tubulin assembly.

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives have shown promise as antimicrobial agents. Research indicates that certain compounds possess significant activity against Mycobacterium tuberculosis and other pathogens.

Case Study: Antimycobacterial Activity

A series of benzofuran derivatives were tested for their efficacy against M. tuberculosis H37Rv:

  • The compound 6-Benzofurylpurine was identified as a potent inhibitor with an IC90 value lower than 0.60 μM.
  • Another derivative exhibited an MIC (Minimum Inhibitory Concentration) of 3.12 μg/mL , demonstrating low cytotoxicity against mammalian cells.

The mechanisms underlying the biological activities of these compounds often involve:

  • Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics leads to cell cycle arrest.
  • Interference with DNA Synthesis : Some derivatives may inhibit topoisomerases or other enzymes involved in DNA replication.
  • Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Core Structure Key Differences Potential Implications
Target Compound 6-(2,4-dichlorophenylmethoxy), 2-(3-pyridylmethylene) Benzo[b]furan-3-one High lipophilicity (Cl groups), moderate polarity (pyridine)
(2Z)-6-[(4-Methylphenyl)methoxy]-2-(pyridin-4-ylmethylidene)-benzofuran-3-one 6-(4-methylphenylmethoxy), 2-(4-pyridylmethylene) Benzo[b]furan-3-one - 4-Methylphenyl (less electronegative)
- Pyridine at position 4 vs. 3
Reduced lipophilicity; altered binding geometry
Terconazole 2,4-Dichlorophenyl, triazole, dioxolane Triazole-dioxolane Triazole ring instead of benzofuranone Antifungal activity via CYP450 inhibition
4-[(6-Chloro-2-pyridyl)methoxy]-3-(2,4-dichlorophenyl)-1-oxaspiro[4.5]dec-3-en-2-one Spirocyclic system, 2,4-dichlorophenyl Oxaspirodecenone Spiro architecture vs. fused benzofuran Enhanced conformational rigidity; possible selectivity differences
Key Observations:

Pyridine Position : The 3-pyridylmethylene group (vs. 4-pyridyl in ) may alter hydrogen-bonding interactions with biological targets, as nitrogen orientation affects binding .

Core Structure : Unlike triazole-based antifungals (e.g., terconazole ), the benzofuran-3-one core lacks a metal-binding heterocycle, suggesting a distinct mechanism of action.

Physicochemical and Pharmacokinetic Properties

Table 2: Estimated Properties
Property Target Compound 4-Methylphenyl Analog Terconazole
Molecular Weight ~400 g/mol ~380 g/mol 532.46 g/mol
logP (Predicted) ~3.5–4.0 ~2.5–3.0 ~5.0
Solubility Low (dichlorophenyl) Moderate (methylphenyl) Very low (triazole/dioxolane)
Bioavailability Moderate (lipophilic) Higher (balanced logP) Low (requires formulation)

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